Sacubitrilat

描述

Sacubitrilat is a Neprilysin Inhibitor. The mechanism of action of this compound is as a Neprilysin Inhibitor.

a metabolite of LCZ696 with neprilysin inhibitory activity

See also: Sacubitril (active moiety of).

属性

IUPAC Name |

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBNVUFHFMVMDB-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164369 | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-44-4 | |

| Record name | LBQ-657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sacubitrilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACUBITRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Sacubitrilat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased levels of these peptides, which have beneficial cardiovascular effects, making this compound a key component in the management of heart failure.[3] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, mechanism of action, and physicochemical and pharmacokinetic properties of this compound.

Chemical Structure and Stereochemistry

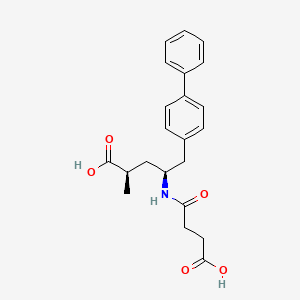

This compound is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is characterized by two chiral centers, which define its specific stereochemistry, crucial for its biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid[4] |

| Molecular Formula | C₂₂H₂₅NO₅[4] |

| Molecular Weight | 383.44 g/mol [4] |

| CAS Number | 149709-44-4[4] |

| Canonical SMILES | C--INVALID-LINK--C2=CC=CC=C2)NC(=O)CCC(=O)O">C@HC(=O)O[4] |

| InChI Key | DOBNVUFHFMVMDB-BEFAXECRSA-N[4] |

Stereochemistry

This compound possesses two stereocenters at the C2 and C4 positions of the pentanoic acid backbone. The specific spatial arrangement of the substituents at these centers is critical for its high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal interaction with the enzyme's binding pockets.[6]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are summarized below. These tables provide quantitative data for easy comparison.

Physicochemical Properties

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.98 | ChemAxon[7] |

| logP | 1.99 | ALOGPS[7] |

| Water Solubility | 0.00358 mg/mL | ALOGPS[7] |

| Hydrogen Bond Donors | 3 | ChemAxon[7] |

| Hydrogen Bond Acceptors | 5 | ChemAxon[7] |

Pharmacokinetic Properties (Human)

This compound is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic parameters refer to this compound after oral administration of Sacubitril/Valsartan.

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours | [8][9] |

| Plasma Protein Binding | 94-97% | [8][9] |

| Apparent Volume of Distribution | Not directly applicable (formed from prodrug) | - |

| Elimination Half-Life | 9.9 - 11.1 hours | [9] |

| Route of Elimination | Primarily renal (52-68% of Sacubitril dose excreted as this compound in urine) | [8][9] |

| Bioavailability (of parent Sacubitril) | ≥ 60% | [8] |

Mechanism of Action and Signaling Pathway

Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite, this compound.[1] this compound is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease.

Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, this compound increases the circulating levels of these peptides.

The elevated levels of natriuretic peptides exert their effects by binding to their receptors, leading to:

-

Vasodilation: Relaxation of blood vessels, which reduces blood pressure.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which reduces blood volume.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further reduction in blood pressure and cardiac remodeling.

-

Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy.[10]

Caption: Metabolic Activation of Sacubitril to this compound.

Caption: Signaling Pathway of this compound's Mechanism of Action.

Experimental Protocols

Detailed proprietary industrial synthesis and analytical protocols are not fully available in the public domain. However, based on published literature, the following outlines the general methodologies.

General Synthetic Approach

The synthesis of Sacubitril, the prodrug of this compound, and its stereoisomers has been reported through various routes, often employing a chiral pool strategy.[3][7] A common approach involves:

-

Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to establish one of the stereocenters.[3]

-

Key Transformations:

-

Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield Sacubitril.

This compound can be obtained by the hydrolysis of the ethyl ester of Sacubitril.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite this compound in pharmaceutical dosage forms and biological matrices.

-

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and their impurities, including stereoisomers.

-

Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is often used to separate the stereoisomers.[11] For routine quantification without chiral separation, a standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) can be employed.[4]

-

Mobile Phase:

-

For chiral separation: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).[11]

-

For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[4]

-

-

Detection: UV detection at a wavelength of approximately 254 nm.[8][11]

-

Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][11]

Conclusion

This compound is a highly specific and potent neprilysin inhibitor with a well-defined chemical structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of action, leading to the potentiation of the natriuretic peptide system, represents a significant advancement in the treatment of heart failure. This guide has provided a detailed overview of its chemical and pharmacological properties, intended to be a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

- 7. researchgate.net [researchgate.net]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sacubitrilat

This technical guide provides a comprehensive overview of the synthetic pathways for Sacubitrilat ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid), the active metabolite of the heart failure medication Sacubitril. The synthesis of this compound is intrinsically linked to the synthesis of its prodrug, Sacubitril, as the final step is a hydrolysis of the ethyl ester. This guide details the key intermediates and reaction steps involved in the industrial-scale synthesis of Sacubitril, culminating in the formation of this compound.

Overview of the Synthetic Strategy

The most common and industrially viable approach to obtaining this compound is through the synthesis of its ethyl ester prodrug, Sacubitril. The core strategy involves the stereoselective construction of two chiral centers. Several routes have been developed, often starting from chiral pool materials or employing asymmetric synthesis techniques to install the desired stereochemistry. A convergent synthesis approach is frequently utilized, where key fragments are synthesized separately and then coupled. The final step in the synthesis of this compound is the hydrolysis of the ethyl ester of Sacubitril.

Key Synthetic Intermediates

The synthesis of Sacubitril, and by extension this compound, involves several key intermediates. The structures of these intermediates are crucial for understanding the overall synthetic pathway.

-

(S)-Epichlorohydrin: A common chiral building block used to introduce the first stereocenter.

-

4-Bromo-1,1'-biphenyl: The starting material for the biphenyl moiety of the molecule.

-

(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: A key advanced intermediate containing the biphenyl group and one of the chiral centers.

-

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: The intermediate obtained after the stereoselective reduction of the α,β-unsaturated ester.

-

(2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride: The deprotected amine, ready for coupling with succinic anhydride.

-

Sacubitril (ethyl ester): The immediate precursor to this compound.

This compound Synthesis Pathway

The following diagram illustrates a common synthetic pathway to Sacubitril, which is then hydrolyzed to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of Sacubitril and its subsequent hydrolysis to this compound.

Table 1: Synthesis of Sacubitril Intermediates

| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Purity/ee (%) | Reference |

| 1 | 4-Bromo-1,1'-biphenyl, (S)-Epichlorohydrin | (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | 1. Mg, THF; 2. CuI, THF, -20 °C | 92 | 99 ee | [1] |

| 2 | (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine | 1. Succinimide, PPh3, DIAD; 2. HCl (aq); 3. (Boc)2O, Et3N | >99 ee | >99 ee | [1] |

| 3 | N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine | (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 1. TEMPO, NaOCl; 2. Ph3P=C(CH3)COOEt; 3. LiOH | 75 (over 3 steps) | - | [1] |

| 4 | (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | H2 (40 bar), [Ru(p-cymene)I2]2, Mandyphos SL-M004-1, EtOH | - | 99:1 dr | [1] |

| 5 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester | 1. SOCl2, EtOH; 2. Acidic workup | - | - | [1] |

| 6 | (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester | Sacubitril | Succinic anhydride, Pyridine | - | - | [1] |

Table 2: Final Hydrolysis to this compound

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 7 | Sacubitril | This compound | 1N NaOH, Ethanol:THF (1:1), rt, 17h | - | [2] |

Detailed Experimental Protocols

Synthesis of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol[1]

To a solution of the Grignard reagent prepared from 4-bromo-1,1'-biphenyl and magnesium in THF, is added a catalytic amount of copper(I) iodide at -20 °C. (S)-Epichlorohydrin is then added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.

Synthesis of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine[1]

A solution of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, succinimide, and triphenylphosphine in THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is treated with aqueous HCl and heated to reflux. After cooling, the resulting amino alcohol hydrochloride is neutralized with a base and then treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to afford the Boc-protected amino alcohol.

Synthesis of (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid[1]

To a solution of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine in a biphasic mixture of dichloromethane and water is added TEMPO and potassium bromide. An aqueous solution of sodium hypochlorite is added dropwise at 0 °C. After completion of the oxidation, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude aldehyde. The aldehyde is then subjected to a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane in a suitable solvent like THF. The resulting α,β-unsaturated ester is hydrolyzed with lithium hydroxide in a mixture of ethanol and water to yield the title compound.

Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid[1]

(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is dissolved in ethanol in a high-pressure reactor. A solution of the chiral ruthenium catalyst, such as [Ru(p-cymene)I2]2 with a chiral phosphine ligand (e.g., Mandyphos SL-M004-1), is added. The reactor is pressurized with hydrogen gas (40 bar) and heated. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the desired product with high diastereoselectivity.

Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester[1]

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is dissolved in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature. The reaction leads to both the esterification of the carboxylic acid and the removal of the Boc protecting group. The solvent is evaporated to give the hydrochloride salt of the amino ester.

Synthesis of Sacubitril[1]

To a solution of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester in a suitable solvent such as dichloromethane, is added succinic anhydride and a base like pyridine. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Sacubitril.

Synthesis of this compound (Hydrolysis of Sacubitril)[2]

Sacubitril is dissolved in a 1:1 mixture of ethanol and tetrahydrofuran. To this solution, 1N aqueous sodium hydroxide is added, and the mixture is stirred at room temperature for 17 hours. The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow from starting materials to the final active pharmaceutical ingredient, this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on the efficient and stereoselective synthesis of its prodrug, Sacubitril. The key challenges lie in the construction of the two chiral centers with high diastereoselectivity. The industrial processes have been optimized to use robust and scalable reactions. This guide provides a detailed overview of a common synthetic route, including quantitative data and experimental protocols, to aid researchers and professionals in the field of drug development. Further research into more convergent and atom-economical routes continues to be an area of interest.

References

The In Vivo Enzymatic Conversion of Sacubitril to Sacubitrilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of the prodrug sacubitril into its pharmacologically active metabolite, sacubitrilat. The document outlines the key enzymes, metabolic pathways, and pharmacokinetic profiles involved in this critical activation step. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology.

Introduction

Sacubitril, in combination with valsartan, is a cornerstone therapy for heart failure with reduced ejection fraction. As a prodrug, sacubitril requires metabolic activation to exert its therapeutic effect. This conversion is a rapid and efficient enzymatic process that primarily occurs in the liver, yielding the potent neprilysin inhibitor, this compound (also known as LBQ657). Understanding the nuances of this bioactivation is paramount for optimizing therapeutic strategies and for the development of future neprilysin inhibitors.

The Metabolic Pathway of Sacubitril Activation

The conversion of sacubitril to this compound is a hydrolytic process, predominantly mediated by Carboxylesterase 1 (CES1).[1][2][3][4] This activation is highly specific to the liver, with minimal conversion observed in other tissues such as the intestine, kidneys, or in plasma.[1][4] Genetic variations in the CES1 gene, such as the G143E variant, have been shown to be loss-of-function variants that can significantly impair the activation of sacubitril.[1][2][4]

The metabolic activation pathway can be visualized as follows:

Caption: Metabolic activation of sacubitril in the liver.

Quantitative Data

The enzymatic conversion of sacubitril and the subsequent pharmacokinetics of both the prodrug and its active metabolite have been quantified in several studies.

Enzyme Kinetics of CES1-Mediated Sacubitril Hydrolysis

The following table summarizes the Michaelis-Menten kinetics for the hydrolysis of sacubitril by recombinant human CES1.

| Parameter | Value | Unit | Citation |

| Vmax | 557.5 ± 18.1 | nmol/mg CES1/min | [1] |

| Km | 767.2 ± 56.4 | µM | [1] |

| CLint | 726.9 ± 56.7 | µl/mg CES1/min | [1] |

Pharmacokinetic Parameters of Sacubitril and this compound in Healthy Adults

The table below presents key pharmacokinetic parameters for sacubitril and this compound following oral administration of sacubitril/valsartan.

| Analyte | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Citations |

| Sacubitril | 0.5 | Varies with dose | Varies with dose | ~1.3 - 1.4 | [2][3][5] |

| This compound | 1.5 - 2.0 | Varies with dose | Varies with dose | ~11.5 - 12 | [2][3][5] |

Note: Cmax and AUC are dose-dependent. For detailed values at specific dosages, please refer to the cited literature.

Experimental Protocols

In Vitro Sacubitril Metabolism Assay Using Human Liver S9 Fraction

This protocol is designed to assess the in vitro conversion of sacubitril to this compound using human liver S9 fractions.

Materials:

-

Sacubitril

-

Human liver S9 fractions

-

Phosphate buffered saline (PBS)

-

Acetonitrile

-

Internal standard (e.g., ritalinic acid)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of sacubitril in PBS.

-

Prepare the reaction mixture in 1.5-ml Eppendorf tubes with a final volume of 40 µl.[1]

-

The final concentrations in the reaction mixture should be:

-

Initiate the reaction by mixing the sacubitril solution with the S9 fraction.

-

Incubate the reaction mixture at 37°C for 10 minutes.[1]

-

Terminate the reaction by adding 120 µl of acetonitrile containing the internal standard (e.g., 33 µM ritalinic acid).[1]

-

Vortex the mixture and centrifuge to pellet the protein.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

In Vitro Sacubitril Metabolism Assay Using Recombinant Human CES1

This protocol utilizes recombinant human CES1 to specifically assess its role in sacubitril hydrolysis.

Materials:

-

Sacubitril

-

Recombinant human CES1

-

Phosphate buffered saline (PBS)

-

Acetonitrile

-

Internal standard (e.g., ritalinic acid)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of sacubitril in PBS.

-

Prepare the reaction mixture in 1.5-ml Eppendorf tubes with a final volume of 40 µl.[1]

-

The final concentrations in the reaction mixture should be:

-

Initiate the reaction by mixing the sacubitril solution with the recombinant CES1.

-

Incubate the reaction mixture at 37°C for 10 minutes.[1]

-

Terminate the reaction by adding 120 µl of acetonitrile containing the internal standard.[1]

-

Vortex the mixture and centrifuge.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study of Sacubitril and this compound in Humans

This protocol provides a general workflow for conducting a clinical pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Procedure:

-

Subject Recruitment: Enroll healthy volunteers or the target patient population into the study.

-

Drug Administration: Administer a single oral dose of sacubitril/valsartan.

-

Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Separation: Process the collected blood samples by centrifugation to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of sacubitril and this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both analytes using appropriate software.

Mechanism of Action of this compound

Once formed, this compound inhibits neprilysin, a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the context of heart failure.

Caption: Inhibition of the neprilysin pathway by this compound.

Conclusion

The enzymatic conversion of sacubitril to this compound by CES1 in the liver is a rapid and efficient process that is fundamental to the therapeutic efficacy of sacubitril/valsartan. This guide has provided a comprehensive overview of this metabolic activation, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. A thorough understanding of this pathway is crucial for the continued development and optimization of treatments for cardiovascular diseases.

References

- 1. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Sacubitrilat's Interaction with Neprilysin: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between sacubitrilat, the active metabolite of the heart failure medication sacubitril, and its target enzyme, neprilysin. By providing a consolidated resource on the binding affinity, kinetics, and relevant experimental methodologies, this document aims to support further research and development in cardiovascular and related therapeutic areas.

Introduction to this compound and Neprilysin

Sacubitril is a prodrug that, upon administration, is rapidly converted by esterases to its active form, this compound (also known as LBQ657)[1]. This compound is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease[1][2]. Neprilysin is a key enzyme in the regulation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and angiotensin II[2][3]. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the neurohormonal overactivation associated with heart failure[2][3]. The therapeutic efficacy of sacubitril is realized through its combination with an angiotensin receptor blocker (ARB), such as valsartan, which mitigates the potential negative effects of increased angiotensin II levels resulting from neprilysin inhibition.

Binding Affinity and Thermodynamics

The interaction between this compound and neprilysin is characterized by high affinity. The binding is non-covalent and reversible, consistent with a competitive inhibition model[1]. Quantitative measures of this affinity have been reported, primarily as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Molecular docking and dynamics simulations have provided further insight into the thermodynamics of this interaction, elucidating the favorable energy changes that drive the binding process.

Table 1: Quantitative Binding Affinity and Thermodynamic Data for this compound and Neprilysin

| Parameter | Value | Method | Reference |

| IC50 | 5 nM | In vitro enzyme activity assay | [3] |

| Ki (calculated) | -8.54 kcal/mol | Molecular Docking | [2] |

| ΔGbind (calculated) | -8.54 kcal/mol | Molecular Docking | [2] |

Note: The Ki and ΔGbind values were derived from computational simulations and represent theoretical calculations.

The binding of this compound to the active site of neprilysin involves interactions with several key amino acid residues. Molecular docking studies have identified that this compound forms interactions with Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, and Tyr545 within the neprilysin active site[2].

Binding Kinetics

While the binding affinity provides a measure of the steady-state interaction, the binding kinetics, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), describe the speed at which the drug binds to and dissociates from its target. These parameters are crucial for understanding the duration of drug action at a molecular level.

Experimental Protocols

The following section details a representative protocol for an in vitro fluorescence-based neprilysin inhibition assay, a common method for determining the IC50 of an inhibitor like this compound. This protocol is based on commercially available assay kits.

Principle

This assay measures the enzymatic activity of neprilysin by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce neprilysin activity by 50%.

Materials and Reagents

-

Recombinant human neprilysin

-

Neprilysin assay buffer

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

-

Protease inhibitors (optional, for use with biological samples)

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in neprilysin assay buffer to create a range of inhibitor concentrations.

-

Prepare a working solution of recombinant neprilysin in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the following:

-

Blank wells: Assay buffer only.

-

Control wells (no inhibitor): Neprilysin solution and assay buffer.

-

Inhibitor wells: Neprilysin solution and the corresponding this compound dilution.

-

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Normalize the data by expressing the rate in the inhibitor wells as a percentage of the rate in the control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

The therapeutic effects of this compound are a direct consequence of its inhibition of neprilysin, which leads to the potentiation of the natriuretic peptide system. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing neprilysin inhibition.

Caption: Neprilysin signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a fluorescence-based neprilysin inhibition assay.

Conclusion

This compound exhibits high-affinity, competitive, and reversible binding to neprilysin, leading to potent inhibition of the enzyme. This guide has summarized the key quantitative data on this interaction, provided a detailed experimental protocol for its characterization, and illustrated the underlying signaling pathway. While specific kinetic rate constants (k_on and k_off) are not publicly available, the provided information offers a robust foundation for researchers and professionals in the field of drug development to further investigate the therapeutic potential of neprilysin inhibition.

References

In Vitro Characterization of Sacubitrilat's Inhibitory Activity: A Technical Guide

Introduction

Sacubitril is a novel therapeutic agent administered as a prodrug, which upon oral administration, is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[1][2] this compound is a potent and selective inhibitor of neprilysin, a neutral endopeptidase.[3] Neprilysin (NEP), a zinc-dependent metalloprotease, is responsible for the degradation of a variety of endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P.[4][5][6] By inhibiting neprilysin, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism forms the basis of its therapeutic efficacy, particularly in the management of heart failure when combined with an angiotensin receptor blocker like valsartan.[6][7][8] This guide provides an in-depth technical overview of the in vitro methods used to characterize the inhibitory activity of this compound.

Mechanism of Action

In vitro studies have elucidated that this compound acts as a competitive inhibitor of neprilysin.[9] The crystal structure of human neprilysin in complex with this compound reveals that the inhibitor binds directly to the enzyme's active site.[9] This interaction involves coordination with the catalytic zinc atom and engagement with key amino acid residues within the S1, S1', and S2' sub-pockets of the active site.[9] Molecular docking simulations further detail these interactions, identifying hydrogen bonds and ionic interactions between the carboxylate group of this compound and neprilysin residues such as Arg102, Arg110, Arg717, and Asn542, as well as coordination with His583, His587, and His711.[10] This binding prevents the access of natural peptide substrates to the active site, thereby inhibiting their degradation.

Quantitative Inhibitory Activity

The potency of this compound's inhibitory activity against neprilysin has been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a critical parameter determined from these studies.

| Compound | Target Enzyme | IC50 Value | Reference |

| Sacubitril (as AHU-377) | Neprilysin (NEP) | 5 nM | [3][4] |

| This compound (LBQ657) | Human Neprilysin (hNEP) | 2.3 nM | [11] |

Experimental Protocols

Characterizing the inhibitory potency of this compound requires specific and sensitive in vitro enzymatic assays. Below is a generalized protocol for determining the IC50 value of this compound against neprilysin.

Neprilysin Inhibition Assay (Fluorometric Detection)

-

Objective: To determine the concentration of this compound required to inhibit 50% of neprilysin enzymatic activity.

-

Materials:

-

Recombinant human neprilysin (rhNEP)

-

This compound (LBQ657)

-

A specific fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Methodology:

-

Serial Dilution: Prepare a series of this compound dilutions in the assay buffer, covering a broad concentration range (e.g., from 0.01 nM to 1 µM). Include a no-inhibitor control (vehicle only).

-

Enzyme Incubation: Add a fixed concentration of rhNEP to each well of the microplate. Subsequently, add the serially diluted this compound solutions to the respective wells. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.

-

Initiate Reaction: Add the fluorogenic substrate to all wells simultaneously to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths. The rate of fluorescence increase is directly proportional to the neprilysin activity.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Normalize the data by expressing the reaction rates as a percentage of the activity of the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

-

Caption: Workflow for In Vitro Neprilysin Inhibition Assay.

Signaling Pathway Modulation

The therapeutic effects of this compound are a direct consequence of its ability to modulate the signaling pathway governed by neprilysin. By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides, thereby amplifying their downstream signaling.

-

Neprilysin Action: Under normal physiological conditions, neprilysin, a membrane-bound peptidase on the surface of various cells, cleaves and inactivates circulating natriuretic peptides (ANP & BNP).

-

This compound Inhibition: this compound binds to neprilysin, blocking its catalytic activity.

-

Increased Natriuretic Peptides: This inhibition leads to a sustained increase in the bioavailability of ANP and BNP.

-

Receptor Activation: Elevated levels of ANP and BNP lead to greater activation of their cognate receptors, Natriuretic Peptide Receptors (NPRs).

-

Downstream Effects: Activation of these receptors stimulates the production of cyclic guanosine monophosphate (cGMP), which mediates a range of beneficial cardiovascular effects, including vasodilation (relaxation of blood vessels), natriuresis and diuresis (excretion of sodium and water by the kidneys), and antiproliferative effects that can mitigate adverse cardiac remodeling.[2][4][6]

Caption: this compound's Modulation of the Neprilysin Pathway.

References

- 1. Sacubitril - Wikipedia [en.wikipedia.org]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. Sacubitril | Neprilysin | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. Neprilysin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]

- 8. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological profile of Sacubitrilat in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacological Profile of Sacubitrilat

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LBQ657) is the active metabolite of the prodrug sacubitril and a potent inhibitor of the enzyme neprilysin.[1] Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[2][3][4][5] By inhibiting neprilysin, this compound increases the levels of these peptides, leading to physiological effects that are beneficial in the context of cardiovascular diseases, particularly heart failure. Sacubitril is co-formulated with the angiotensin II receptor blocker (ARB) valsartan in a combination drug known as sacubitril/valsartan. This combination provides a dual mechanism of action: enhancement of the natriuretic peptide system via neprilysin inhibition and blockade of the renin-angiotensin-aldosterone system (RAAS) via valsartan.[6][7] This whitepaper provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used to characterize its effects.

Mechanism of Action

The primary mechanism of action of this compound is the reversible, non-covalent inhibition of neprilysin.[2] Neprilysin is a widely distributed zinc-dependent metalloprotease that cleaves a variety of peptide substrates. In the cardiovascular system, its key substrates are the natriuretic peptides: atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[3] These peptides are released in response to myocardial stress and volume overload and exert beneficial effects, including vasodilation, natriuresis, and diuresis, which help to reduce cardiac load.[3][5]

By inhibiting neprilysin, this compound prevents the breakdown of these natriuretic peptides, thereby augmenting their circulating levels and enhancing their downstream effects.[8] This leads to increased activation of their cognate receptors, particulate guanylate cyclases, which in turn elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the cardioprotective effects.

However, neprilysin also degrades angiotensin II.[3][6] Therefore, inhibiting neprilysin alone would lead to an accumulation of angiotensin II, a potent vasoconstrictor that promotes cardiac remodeling and fibrosis. To counteract this, sacubitril is combined with valsartan, an ARB that selectively blocks the AT1 receptor, thus mitigating the detrimental effects of increased angiotensin II.[4][6] This dual approach simultaneously enhances the beneficial natriuretic peptide system while blocking the deleterious RAAS pathway.

Pharmacological Profile

Pharmacokinetics

Sacubitril is a prodrug that is rapidly absorbed and then converted by esterases to its active form, this compound.[6][9] Preclinical studies in various animal models have characterized its pharmacokinetic profile.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound (LBQ657)

| Parameter | Species | Dose (Sacubitril/Valsartan) | Value | Reference |

| Tmax (h) | Rat | Not specified | ~2.0 | [6] |

| Cynomolgus Monkey | 50 mg/kg/day | Not specified | [10] | |

| Half-life (T1/2) (h) | Rat | Not specified | ~18.0 (in HF patients) | [11] |

| Cynomolgus Monkey | Not specified | Not specified | ||

| Bioavailability (%) | Rat | Not specified | ≥60 (sacubitril) | [6] |

| Protein Binding (%) | Human Plasma | Not specified | 94-97 | [6] |

| Distribution | Rat | Not specified | Low penetration of blood-brain barrier (0.28%) | [6] |

| Metabolism | - | - | Sacubitril is converted to this compound by esterases. | [6] |

| Elimination | Human | Oral | 52-68% of sacubitril (as this compound) excreted in urine. | [3][6] |

Note: Data from preclinical models is often presented in the context of the combined sacubitril/valsartan formulation. T1/2 in rats is extrapolated from human heart failure patient data due to limited specific preclinical reports in the search results.

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated across various preclinical models, confirming its potent neprilysin inhibition and consequent cardiovascular benefits.

Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound

| Effect | Model | Treatment | Key Findings | Reference |

| Neprilysin Inhibition | In vitro | This compound | Highly selective for neprilysin over other metalloproteases. | [10] |

| Increased Natriuretic Peptides | Cynomolgus Monkey | 50 mg/kg/day Sac/Val | Acutely increased elimination half-life of Aβ1-42, Aβ1-40. | [10] |

| HF Patients | Sac/Val | Rapid and substantial increase in ANP. | [12] | |

| Blood Pressure Reduction | Spontaneously Hypertensive Rats | Sac/Val | Lowers blood pressure. | [7] |

| Anti-hypertrophy | Rat model of cardiac hypertrophy | Sac/Val | Decreased heart weight to body weight ratio; inhibited left ventricular hypertrophy. | [7] |

| Aging Fisher 344 Rats | 60 mg/kg/day Sac/Val | Significant reduction of wall thickness and myocyte cross-sectional area. | [13] | |

| Anti-fibrosis | Rat model of HFpEF | Sac/Val | Reduced myocardial fibrosis. | [14] |

| Improved Cardiac Function | Mouse model of pressure overload | 60 mg/kg Sac/Val | Ameliorated cardiac function and ventricular remodeling. | [15] |

| Rat model of HFpEF (ZSF1 rats) | Sac/Val | Significantly improved diastolic function parameters. | [16] |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a range of established in vitro and in vivo experimental methodologies.

In Vitro Neprilysin Inhibition Assay

This assay quantifies the potency of a compound in inhibiting neprilysin enzymatic activity.

-

Reagents and Materials: Recombinant human neprilysin, a fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), this compound, assay buffer, and a 96-well microplate.

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the recombinant neprilysin enzyme to each well of the microplate. c. Add the this compound dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by neprilysin separates a fluorophore from a quencher, resulting in a measurable signal.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Preclinical Model of Heart Failure (Pressure Overload)

The transverse aortic constriction (TAC) model in mice or rats is a widely used surgical model to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[15]

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and provide appropriate analgesia.

-

Surgical Procedure: a. Perform a thoracotomy to expose the aortic arch. b. Place a ligature (e.g., a silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. c. Tie the ligature around the aorta and a needle of a specific gauge (e.g., 27-gauge for mice). d. Promptly remove the needle to create a defined stenosis. e. Suture the chest wall and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.

-

Post-operative Monitoring and Treatment: Monitor the animals for signs of distress. After a period of time for heart failure to develop (e.g., 4-8 weeks), animals can be treated with sacubitril/valsartan or a vehicle control via oral gavage.

-

Endpoint Analysis: After the treatment period, assess cardiovascular parameters using echocardiography, hemodynamic measurements, and histological analysis of the heart tissue.

In Vivo Assessment of Cardiovascular Parameters

-

Echocardiography: a. Anesthetize the animal lightly. b. Use a high-frequency ultrasound system with a small animal probe. c. Obtain M-mode and B-mode images of the left ventricle in short-axis and long-axis views. d. Measure parameters such as left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness. e. Calculate functional parameters like ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Assess diastolic function by measuring mitral inflow patterns (E/A ratio) and tissue Doppler imaging (E/e' ratio).[7][14]

-

Histological Analysis: a. Euthanize the animal and excise the heart. b. Fix the heart in formalin, embed in paraffin, and cut into sections. c. Perform staining such as Masson's trichrome to visualize and quantify collagen deposition (fibrosis) or Hematoxylin and Eosin (H&E) stained with wheat germ agglutinin to measure cardiomyocyte cross-sectional area (hypertrophy).[13][14] d. Analyze stained sections using light microscopy and image analysis software.

Conclusion

The preclinical pharmacological profile of this compound robustly supports its clinical application as a cornerstone of heart failure therapy. As the active metabolite of sacubitril, it is a potent and selective inhibitor of neprilysin, effectively augmenting the beneficial natriuretic peptide system. Preclinical studies have consistently demonstrated that this mechanism, when combined with RAAS blockade, leads to significant improvements in cardiovascular structure and function, including reductions in blood pressure, cardiac hypertrophy, and fibrosis. The data gathered from a variety of animal models and in vitro assays provide a strong rationale for the observed clinical benefits of sacubitril/valsartan in reducing morbidity and mortality in patients with heart failure.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cardiacos.net [cardiacos.net]

- 5. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of sacubitril-valsartan on aging-related cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cardiometabolic effects of sacubitril/valsartan in a rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Sacubitrilat on Natriuretic Peptide Metabolism: A Technical Guide

This guide provides a detailed overview of the mechanism of action of sacubitrilat, the active metabolite of sacubitril, on the metabolism of natriuretic peptides. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Sacubitril is a prodrug that is rapidly metabolized to its active form, this compound (LBQ657).[1][2] this compound is a potent and specific inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[3][4] Neprilysin has a high affinity for atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), and a lower affinity for B-type natriuretic peptide (BNP).[5]

By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased circulating concentrations.[6][7] This enhancement of the natriuretic peptide system results in a range of beneficial cardiovascular and renal effects, including vasodilation, natriuresis, and diuresis.[2][6][7] Due to neprilysin's role in breaking down angiotensin II, sacubitril is co-formulated with the angiotensin receptor blocker (ARB) valsartan to counteract the potential increase in angiotensin II levels.[8][9]

The primary mechanism of action is illustrated in the following signaling pathway diagram.

References

- 1. The evolution of natriuretic peptide augmentation in management of heart failure and the role of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sacubitril | Neprilysin | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Generic approach for the sensitive absolute quantification of large undigested peptides in plasma using a particular liquid chromatography-mass spectrometry setup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of sacubitril/valsartan on natriuretic peptide in patients with compensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sacubitrilat in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sacubitrilat, the active metabolite of sacubitril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry for detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Sacubitril is a neprilysin inhibitor that is administered as a prodrug and is rapidly converted to its active metabolite, this compound (LBQ657).[1][2] The measurement of this compound concentrations in plasma is crucial for assessing the pharmacokinetic profile of sacubitril-containing medications. This LC-MS/MS method provides a selective and high-throughput approach for the accurate quantification of this compound in human plasma.

Experimental

Sample Preparation

A simple and rapid protein precipitation procedure is used for the extraction of this compound from human plasma.[2]

Protocol:

-

To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d4).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 10 minutes.

-

Centrifuge the samples at 2,500 x g for 10 minutes.[2]

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Add 100 µL of a water/acetonitrile (1:1, v/v) solution to each well.

-

Vortex the plate for 5 minutes before placing it in the autosampler for injection into the LC-MS/MS system.[2]

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

| Parameter | Value |

| Column | Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent[1][2][3] |

| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][2][3] |

| Mobile Phase B | Acetonitrile[1][2][3] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 3.0 µL[2] |

| Column Temperature | Ambient |

| Autosampler Temp | 8 °C[2] |

Gradient Elution Program: [2]

| Time (min) | % Mobile Phase B |

| 0.0 - 2.2 | 48 |

| 2.2 - 2.3 | 48 -> 95 |

| 2.3 - 3.3 | 95 |

| 3.3 - 3.4 | 95 -> 48 |

| 3.4 - 4.5 | 48 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1][2][3]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (LBQ657) | 384.2 | 238.1 |

| This compound-d4 (Internal Standard) | 388.2 | 242.2 |

Results and Discussion

This method has been validated for the quantification of this compound in human plasma. The validation parameters, including linearity, precision, and accuracy, should be established in accordance with regulatory guidelines. Representative data from published literature demonstrates the suitability of this method for clinical and pharmaceutical applications.[1][2][3]

Quantitative Performance:

| Parameter | This compound (LBQ657) |

| Linearity Range | 5.00 - 10000 ng/mL[1][2][3] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Intra-day Accuracy | 91% - 102%[4] |

| Inter-day Accuracy | 91% - 102%[4] |

| Intra-day Precision (RSD) | 1.3% - 7.4%[4] |

| Inter-day Precision (RSD) | 1.3% - 7.4%[4] |

Workflow Diagram

Caption: Experimental workflow for the quantification of this compound in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a research or drug development setting.

References

- 1. scienceopen.com [scienceopen.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and this compound in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sacubitrilat Administration in Rodent Heart Failure Models

These application notes provide detailed protocols for the administration of sacubitrilat, the active metabolite of sacubitril, in rodent models of heart failure. The focus is on delivering consistent and reproducible results for researchers in cardiovascular drug discovery and development. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.

Overview of this compound and its Mechanism of Action

This compound is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP)[1][2]. In heart failure, the renin-angiotensin-aldosterone system (RAAS) is activated, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. Natriuretic peptides counteract these effects by promoting vasodilation, natriuresis, and diuresis, and by inhibiting cardiac fibrosis and hypertrophy[3].

By inhibiting neprilysin, this compound increases the bioavailability of natriuretic peptides, thereby augmenting their beneficial effects on the cardiovascular system[1][4]. Due to the concurrent inhibition of neprilysin and the RAAS, sacubitril is co-formulated with the angiotensin receptor blocker (ARB) valsartan in a combination drug known as sacubitril/valsartan (S/V)[4]. This dual-action approach has proven effective in the management of heart failure with reduced ejection fraction[4][5]. In preclinical rodent models, sacubitril/valsartan administration has been shown to attenuate adverse cardiac remodeling, improve cardiac function, and reduce cardiac fibrosis and hypertrophy following myocardial infarction or pressure overload[3][6].

Rodent Models of Heart Failure

The selection of a heart failure model is critical and should align with the specific research question. The two most common and well-characterized models for studying this compound's efficacy are:

-

Myocardial Infarction (MI) via Coronary Artery Ligation: This model recapitulates the pathology of ischemic heart failure. It involves the surgical ligation of the left anterior descending (LAD) coronary artery, leading to infarction of the left ventricular free wall and subsequent cardiac remodeling and dysfunction[6][7][8].

-

Pressure Overload via Transverse Aortic Constriction (TAC): This model mimics heart failure induced by chronic pressure overload, such as in hypertension or aortic stenosis. A ligature is placed around the transverse aorta, increasing the afterload on the left ventricle and causing concentric hypertrophy, which can progress to dilated cardiomyopathy[9][10][11].

Experimental Protocols

Protocol for Myocardial Infarction (MI) in Rats/Mice

-

Anesthesia and Analgesia: Anesthetize the rodent using isoflurane (2-3% for induction, 1-2% for maintenance)[8][12]. Administer pre-operative analgesia, such as buprenorphine (0.05-0.1 mg/kg, subcutaneous).

-

Intubation and Ventilation: Intubate the animal and connect it to a rodent ventilator. Maintain ventilation with a tidal volume of 0.6 ml and a rate of 110-130 breaths per minute[8][9].

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a silk suture[7][8]. Successful ligation is confirmed by the observation of blanching and akinesia of the anterior wall of the left ventricle[8].

-

Closure and Recovery: Close the chest, muscle, and skin layers. Allow the animal to recover in a warm, clean cage. Provide post-operative analgesia as required[11].

-

Sham Control: For sham-operated animals, perform the same surgical procedure without ligating the coronary artery[7].

Protocol for Transverse Aortic Constriction (TAC) in Mice

-

Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance)[9][12]. Administer pre-operative analgesia (e.g., buprenorphine 0.1 mg/kg and meloxicam 5 mg/kg, subcutaneous)[13].

-

Intubation and Ventilation: Intubate the mouse and connect to a ventilator[12].

-

Surgical Procedure: Make a suprasternal incision to expose the aortic arch. Pass a 6-0 silk suture under the aorta between the innominate and left carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Promptly remove the needle to create a stenosis of a defined diameter[9].

-

Closure and Recovery: Close the chest and skin. Monitor the animal during recovery on a heating pad. Provide post-operative analgesia for 72 hours[9][11].

-

Sham Control: In sham animals, the suture is passed under the aorta but not tied.

Preparation and Administration of Sacubitril/Valsartan

Sacubitril/valsartan is typically administered via oral gavage.

-

Drug Preparation: Sacubitril/valsartan is often obtained as a powder. For oral gavage, it is suspended in a suitable vehicle, such as sterile water or corn oil[8]. A common dose for rats is 68 mg/kg/day of sacubitril/valsartan, which contains approximately 31 mg/kg of valsartan and 37 mg/kg of sacubitril[3][6][14]. For mice, doses can range from 20 mg/kg/day to 100 mg/kg/day[8][15][16]. The control groups should receive either the vehicle alone or an equivalent dose of valsartan.

-

Administration: Administer the prepared suspension once daily via oral gavage. The volume should be adjusted based on the animal's body weight. Treatment is typically initiated 24 hours after the induction of heart failure and continued for the duration of the study (e.g., 4 to 12 weeks)[6][17].

Data Presentation and Outcome Measures

Quantitative data should be collected to assess the efficacy of this compound treatment. Key outcome measures are summarized in the tables below.

Echocardiographic and Hemodynamic Parameters

| Parameter | Description | Typical Effect of Sacubitril/Valsartan | Reference |

| LVEF (%) | Left Ventricular Ejection Fraction | Increase/Preservation | [6][14] |

| FS (%) | Fractional Shortening | Increase/Preservation | [6] |

| LVEDd (mm) | Left Ventricular End-Diastolic Diameter | Decrease | [6] |

| LVEDs (mm) | Left Ventricular End-Systolic Diameter | Decrease | [6][14] |

| IVSd (mm) | Interventricular Septal Thickness at end-diastole | Decrease | [6] |

| LVPWd (mm) | Left Ventricular Posterior Wall Thickness at end-diastole | Decrease | [6] |

| Blood Pressure | Systemic blood pressure | Decrease | [17] |

Histological and Molecular Parameters

| Parameter | Description | Typical Effect of Sacubitril/Valsartan | Reference |

| Myocardial Fibrosis (%) | Collagen deposition in the myocardium | Decrease | [6][7] |

| Cardiomyocyte Hypertrophy | Increased cardiomyocyte size | Decrease | [6] |

| ANP/BNP Levels | Atrial/B-type Natriuretic Peptide levels | Increase (due to reduced degradation) | [18] |

| cGMP Levels | Cyclic Guanosine Monophosphate levels | Increase | [8] |

| TGF-β1/Smad3 | Transforming Growth Factor-β1/Smad3 signaling | Decrease | [5] |

| MMP-9 Activity | Matrix Metalloproteinase-9 activity | Decrease | [8] |

| Inflammatory Cytokines (IL-1β, IL-6) | Interleukin-1β and Interleukin-6 levels | Decrease | [8] |

| Aldosterone Levels | Plasma aldosterone concentration | Decrease | [8] |

Visualizations

Signaling Pathway of this compound and Valsartan

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. google.com [google.com]

- 3. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sacubitril/valsartan in Heart Failure and Beyond—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]

- 6. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sacubitril/valsartan preserves regional cardiac function following myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective Effects of LCZ696 (Sacubitril/Valsartan) After Experimental Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal husbandry and transverse aortic constriction surgery [bio-protocol.org]

- 10. Sacubitril/valsartan reduces proteasome activation and cardiomyocyte area in an experimental mouse model of hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. U Mass - Transverse Aortic Constriction [protocols.io]

- 14. Myocardial protective effect of sacubitril-valsartan on rats with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ESC 365 [esc365.escardio.org]

- 18. mdpi.com [mdpi.com]

Application Note: Cell-Based Assays to Measure Sacubitrilat's Effect on Cardiac Fibroblasts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key pathological feature in many cardiovascular diseases, leading to increased stiffness of the heart muscle and progressive cardiac dysfunction.[1][2] Cardiac fibroblasts (CFs) are the primary cell type responsible for ECM production.[2] In response to injury, quiescent fibroblasts differentiate into activated, contractile myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and an enhanced capacity for ECM secretion.[1][3][4]

Sacubitril, in combination with valsartan, is an established therapy for heart failure.[5][6] Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (also known as LBQ657).[7][8] this compound inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[6][9] By preventing NP degradation, this compound enhances signaling through the NP-protein kinase G (PKG) pathway, which has known anti-fibrotic effects.[10][11] Additionally, studies suggest that this compound may exert direct anti-fibrotic effects by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smads pathway and blocking the TRPM7 calcium channel in cardiac fibroblasts.[7][12][13][14]

This application note provides detailed protocols for a suite of cell-based assays designed to investigate and quantify the anti-fibrotic effects of this compound on cardiac fibroblasts.

Key Signaling Pathways Modulated by this compound

This compound's anti-fibrotic activity in cardiac fibroblasts is mediated through multiple signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.

Caption: this compound inhibits Neprilysin, increasing natriuretic peptide levels and promoting PKG signaling.

Caption: this compound attenuates the pro-fibrotic TGF-β1/Smad signaling pathway.

Caption: this compound directly blocks the TRPM7 channel, reducing Ca²⁺ influx and fibroblast activation.

Experimental Assays and Protocols

The following protocols describe key assays to evaluate the effect of this compound on cardiac fibroblast functions central to fibrosis.

Myofibroblast Differentiation Assay

Principle: This assay quantifies the differentiation of cardiac fibroblasts into myofibroblasts by measuring the expression of α-smooth muscle actin (α-SMA), a hallmark protein of this transition.[1][15] Cells are stimulated with a pro-fibrotic agent like TGF-β1, and the inhibitory effect of this compound is assessed using immunofluorescence microscopy or Western blotting.[3][16]

Caption: Workflow for the myofibroblast differentiation assay.

Protocol:

-

Materials:

-

Primary Human or Rat Cardiac Fibroblasts (CFs)

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (LBQ657)

-

Recombinant Human TGF-β1 (5-10 ng/mL typical working concentration)[7][12]

-

96-well imaging plates or 12-well plates with coverslips

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Anti-α-SMA

-

Secondary antibody: Alexa Fluor 488-conjugated (or similar)

-

DAPI nuclear stain

-

-

Procedure:

-

Cell Seeding: Seed CFs onto plates/coverslips at a density that will result in 70-80% confluency at the end of the experiment. Culture overnight in DMEM with 10% FBS.

-

Serum Starvation: The next day, replace the medium with serum-free or low-serum (0.5% FBS) medium for 12-24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.

-

Stimulation: Add TGF-β1 to the appropriate wells to induce myofibroblast differentiation. Maintain a non-stimulated control and a TGF-β1 only control. Incubate for 48-72 hours.[17]

-

Fixation & Staining: a. Wash cells twice with cold PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with 5% BSA for 1 hour at room temperature. g. Incubate with primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light. j. Wash three times with PBS.

-